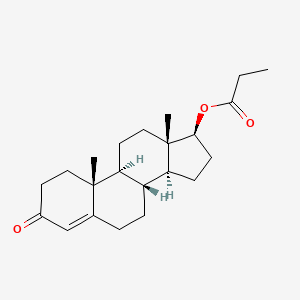
Tranilast
説明
Tranilast (INN, brand name Rizaben) is an antiallergic drug developed by Kissei Pharmaceuticals. It was approved in 1982 for use in Japan and South Korea for bronchial asthma. Indications for keloid and hypertrophic scar were added in the 1980s . It is used in Japan, South Korea, and China to treat asthma, keloid scars, and hypertrophic scars .
Synthesis Analysis
Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay .Molecular Structure Analysis
Five polymorphic forms of tranilast were characterized by thermal, diffractometric, and spectroscopic techniques. The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis .Chemical Reactions Analysis
Tranilast has been shown to inhibit tumor angiogenesis in response to vascular endothelial growth factor, significantly reducing the microvessel density at the metastatic site . It also appears to inhibit UGT1A1 so it will interfere with the metabolism of drugs that are affected by that enzyme .Physical And Chemical Properties Analysis
Tranilast has a molecular formula of C18H17NO5 and a molecular weight of 327.33 . It is freely soluble in dimethylfomamide, soluble in dioxane, slightly soluble in anhydrous ethanol, very slightly soluble in ether, and practically insoluble in water .科学的研究の応用
Therapeutic Applications
- Treatment of Inflammatory Diseases : Initially used for conditions like bronchial asthma, atypical dermatitis, allergic conjunctivitis, keloids, and hypertrophic scars (Darakhshan & Pour, 2015).
- Management of Proliferative Disorders : Tranilast has been investigated for its effects on various types of tumors, showing promise in the management of certain types of cancer (Rogosnitzky, Danks, & Kardash, 2012).
- Prevention of Restenosis : Used in the prevention of restenosis after percutaneous transluminal coronary revascularization (PTCR), affecting vascular smooth muscle cell proliferation and migration (Holmes et al., 2000).
Mechanisms of Action
- Suppressing TGF-β Pathway : Its efficacy appears to be primarily due to the suppression of the expression and/or action of the TGF-β pathway, but it also affects other factors (Darakhshan & Pour, 2015).
- Inhibiting Vascular Smooth Muscle Cell Proliferation : Tranilast inhibits vascular smooth muscle cell hyperplasia via a p21-dependent pathway, which may contribute to its efficacy in the treatment of postangioplasty restenosis (Sata et al., 2002).
Cellular and Molecular Effects
- Inhibition of CD4+ T Cell Activation : Tranilast has been shown to suppress the function of naïve human CD4+ T cells, inhibiting their activation and proliferation (Hertenstein et al., 2011).
- Modulation of Signaling Pathways : Tranilast targets and modulates various signaling and immune regulatory pathways, impacting tumor proliferation, invasion, and metastasis (Osman et al., 2021).
- Impact on Multinucleated Giant Cell Formation : Inhibits the formation of multinucleated giant cells from human peripheral monocytes, suggesting a role in certain granulomatous disorders (Mizuno, Okamoto, & Horio, 2000).
Clinical Implications
- Mammary Carcinoma : Tranilast inhibits the growth and metastasis of mammary carcinoma, blocking cell-cycle progression and TGF-β signaling pathways (Chakrabarti et al., 2009).
- Prostate Cancer : It inhibits hormone refractory prostate cancer cell proliferation and suppresses TGF-β1-associated osteoblastic changes (Izumi et al., 2009).
- Vascular Inflammation : Tranilast inhibits cytokine-induced NF-kappaB activation in vascular endothelial cells, contributing to its anti-inflammatory effects (Spiecker et al., 2002).
Safety And Hazards
将来の方向性
The antitumor potential of Tranilast is attracting considerable interest . It has been used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis . Therefore, Tranilast may be considered as a potential treatment for patients with the acute form of COVID-19 along with other drugs .
特性
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tranilast | |
CAS RN |
53902-12-8 | |
| Record name | Tranilast [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranilast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















